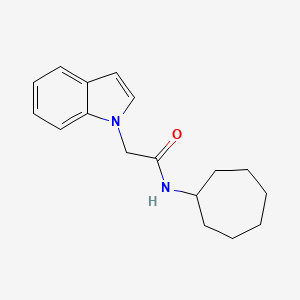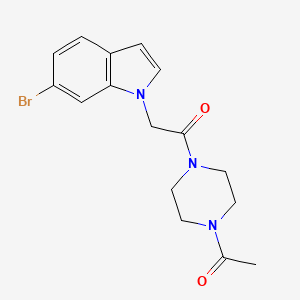
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
Vue d'ensemble
Description
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C14H13N7OS and its molecular weight is 327.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.09022924 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated that thiadiazole-benzamide derivatives exhibit promising anticancer activity. A study involving the synthesis of novel Schiff’s bases containing thiadiazole scaffold and benzamide groups evaluated these compounds against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). The study found several compounds with significant anticancer efficacy, highlighting the potential of thiadiazole and benzamide derivatives in cancer therapy (Tiwari et al., 2017).
Synthetic Utility
Thiadiazole and benzamide derivatives have been employed as intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis of 1,2,5-Thiadiazolidines 1,1-dioxides from amino acids and chlorosulfonyl isocyanate showcases the versatility of thiadiazole derivatives in creating valuable tools for asymmetric synthesis (Regainia et al., 2000).
Antimicrobial and Antioxidant Agents
Further research into 1,3,4‐Thiadiazoles has revealed their potential as antitumor and antioxidant agents. The annulation of 2-amino-1,3,4-thiadiazole with various compounds led to the creation of derivatives with evaluated antitumor properties (Hamama et al., 2013).
Inhibition of Carbonic Anhydrases
A study on acridine-acetazolamide conjugates, which include 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, found that these compounds inhibit carbonic anhydrases, crucial enzymes in many physiological processes. The conjugates showed potent inhibition against several human carbonic anhydrase isoforms, suggesting therapeutic applications in conditions involving these enzymes (Ulus et al., 2016).
Novel Heterocyclic Compounds
The reactivity of cyanomethylene functionality in thiadiazole derivatives has been utilized to construct new heterocycles, indicating the structural diversity and potential application of these compounds in developing novel materials with desired properties (Mohamed et al., 2020).
Propriétés
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7OS/c22-12(16-14-18-17-13(23-14)10-2-1-3-10)9-4-6-11(7-5-9)21-8-15-19-20-21/h4-8,10H,1-3H2,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSKEGFCKLVESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4506778.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4506787.png)
![1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4506803.png)

![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4506806.png)

![4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B4506825.png)
![2-(4-methylphenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B4506827.png)


![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4506836.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxo-N-propylbutanamide](/img/structure/B4506842.png)
![4-phenyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B4506857.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4506864.png)
